molecular formula C17H18N6O2S2 B4324075 2-({4-AMINO-5-[(4-PYRIDINYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE

2-({4-AMINO-5-[(4-PYRIDINYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE

Cat. No.: B4324075
M. Wt: 402.5 g/mol
InChI Key: SAMJWJZMGDPVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-AMINO-5-[(4-PYRIDINYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a triazole ring, a pyridine moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-AMINO-5-[(4-PYRIDINYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common route starts with the preparation of the triazole ring, followed by the introduction of the pyridine moiety and the methoxyphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-({4-AMINO-5-[(4-PYRIDINYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-({4-AMINO-5-[(4-PYRIDINYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which 2-({4-AMINO-5-[(4-PYRIDINYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed effects. For example, it may inhibit specific enzymes involved in neurodegenerative processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({4-AMINO-5-[(4-PYRIDINYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-[[4-amino-5-(pyridin-4-ylmethylsulfanyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S2/c1-25-14-4-2-3-13(9-14)20-15(24)11-27-17-22-21-16(23(17)18)26-10-12-5-7-19-8-6-12/h2-9H,10-11,18H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMJWJZMGDPVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)SCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-AMINO-5-[(4-PYRIDINYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-({4-AMINO-5-[(4-PYRIDINYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-({4-AMINO-5-[(4-PYRIDINYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-({4-AMINO-5-[(4-PYRIDINYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-({4-AMINO-5-[(4-PYRIDINYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-({4-AMINO-5-[(4-PYRIDINYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.